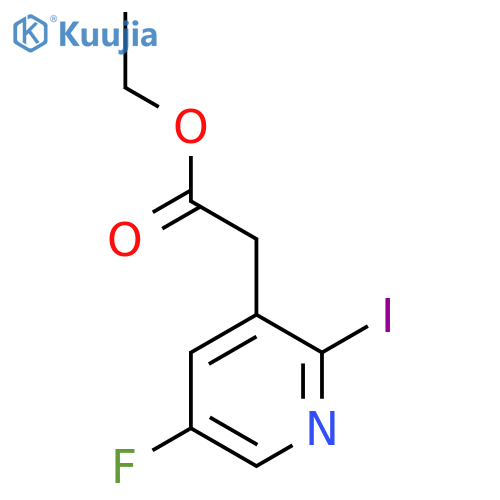

Cas no 1803818-39-4 (Ethyl 5-fluoro-2-iodopyridine-3-acetate)

1803818-39-4 structure

商品名:Ethyl 5-fluoro-2-iodopyridine-3-acetate

CAS番号:1803818-39-4

MF:C9H9FINO2

メガワット:309.07613825798

CID:4905481

Ethyl 5-fluoro-2-iodopyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-fluoro-2-iodopyridine-3-acetate

-

- インチ: 1S/C9H9FINO2/c1-2-14-8(13)4-6-3-7(10)5-12-9(6)11/h3,5H,2,4H2,1H3

- InChIKey: FQMIFCHPNWQGLQ-UHFFFAOYSA-N

- ほほえんだ: IC1C(=CC(=CN=1)F)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 203

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 39.2

Ethyl 5-fluoro-2-iodopyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029006318-500mg |

Ethyl 5-fluoro-2-iodopyridine-3-acetate |

1803818-39-4 | 95% | 500mg |

$1,802.95 | 2022-04-02 | |

| Alichem | A029006318-1g |

Ethyl 5-fluoro-2-iodopyridine-3-acetate |

1803818-39-4 | 95% | 1g |

$2,895.00 | 2022-04-02 | |

| Alichem | A029006318-250mg |

Ethyl 5-fluoro-2-iodopyridine-3-acetate |

1803818-39-4 | 95% | 250mg |

$1,038.80 | 2022-04-02 |

Ethyl 5-fluoro-2-iodopyridine-3-acetate 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1803818-39-4 (Ethyl 5-fluoro-2-iodopyridine-3-acetate) 関連製品

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬